molecular formula C18H15NO5S2 B2782312 (Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid CAS No. 883470-11-9

(Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

Cat. No. B2782312
M. Wt: 389.44
InChI Key: HLRKUPNNEHAWGW-GDNBJRDFSA-N
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Description

(Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid is a useful research compound. Its molecular formula is C18H15NO5S2 and its molecular weight is 389.44. The purity is usually 95%.
BenchChem offers high-quality (Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anticancer and Antiproliferative Effects

Research has shown that thioxothiazolidin-4-one derivatives, closely related to the compound , demonstrate significant anticancer and antiangiogenic effects. These compounds have been synthesized and evaluated for their ability to inhibit tumor growth and tumor-induced angiogenesis using mouse models. Compounds within this category have been found to significantly reduce ascites tumor volume, cell number, and increase the lifespan of tumor-bearing mice. Additionally, these compounds exhibited strong antiangiogenic effects, suppressing tumor-induced endothelial proliferation in mice peritoneum, suggesting potential as candidates for anticancer therapy (Chandrappa et al., 2010).

Another study focused on thiazolidinone compounds containing a furan moiety, which demonstrated moderate to strong antiproliferative activity in a cell cycle stage-dependent and dose-dependent manner in human leukemia cell lines. The study highlighted the importance of electron donating groups on the thiazolidinone moiety for anticancer properties, with specific compounds showing potent anticancer activity on tested cell lines (Chandrappa et al., 2009).

Fluorescence and Chemical Sensing

A derivative of the compound has been synthesized and identified for its selective fluorescent quenching effect on Co2+, outperforming other metal ions in methanol. This indicates a potential application as a Co2+ fluorescent chemical sensor, showcasing the compound's utility in selective metal ion detection (Li Rui-j, 2013).

Photovoltaic Applications

Triazatruxene-based donor materials incorporating a structural modification from the acceptor moiety of known dyes, including derivatives similar to the compound , have been designed for organic solar cells. These novel donor materials exhibit promising optoelectronic properties, such as reduced energy gaps and enhanced absorption in the visible region, indicating their potential for high-efficiency photovoltaic applications (Muhammad Usman Khan et al., 2019).

Supramolecular Structures

Studies on supramolecular structures involving thioxothiazolidin-4-ones have revealed interesting hydrogen-bonded dimers, chains of rings, and sheet formations. These structural insights contribute to understanding the molecular interactions and potential applications of these compounds in materials science (Delgado et al., 2005).

properties

IUPAC Name

3-[(5Z)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO5S2/c1-23-12-4-2-11(3-5-12)14-7-6-13(24-14)10-15-17(22)19(18(25)26-15)9-8-16(20)21/h2-7,10H,8-9H2,1H3,(H,20,21)/b15-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLRKUPNNEHAWGW-GDNBJRDFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-(5-((5-(4-methoxyphenyl)furan-2-yl)methylene)-4-oxo-2-thioxothiazolidin-3-yl)propanoic acid

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